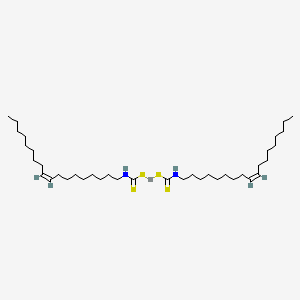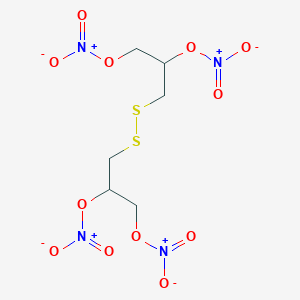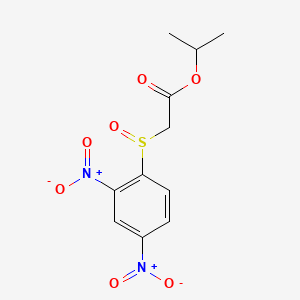
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester is a complex organic compound with a unique structure that includes a sulfinyl group attached to a 2,4-dinitrophenyl ring and an ester linkage to an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester typically involves the reaction of 2,4-dinitrophenylsulfinyl chloride with isopropyl acetate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitro groups on the phenyl ring can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Acidic or basic hydrolysis.
Major Products
Oxidation: Acetic acid, ((2,4-dinitrophenyl)sulfonyl)-, 1-methylethyl ester.
Reduction: Acetic acid, ((2,4-diaminophenyl)sulfinyl)-, 1-methylethyl ester.
Substitution: 2,4-Dinitrophenylsulfinyl acetic acid and isopropanol.
Aplicaciones Científicas De Investigación
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and proteins. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of their activity. The nitro groups on the phenyl ring can also participate in redox reactions, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid, ((2,4-dinitrophenyl)sulfonyl)-, 1-methylethyl ester: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Acetic acid, ((2,4-diaminophenyl)sulfinyl)-, 1-methylethyl ester: Similar structure but with amino groups instead of nitro groups.
Uniqueness
Acetic acid, ((2,4-dinitrophenyl)sulfinyl)-, 1-methylethyl ester is unique due to the presence of both the sulfinyl group and the 2,4-dinitrophenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
139326-47-9 |
|---|---|
Fórmula molecular |
C11H12N2O7S |
Peso molecular |
316.29 g/mol |
Nombre IUPAC |
propan-2-yl 2-(2,4-dinitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C11H12N2O7S/c1-7(2)20-11(14)6-21(19)10-4-3-8(12(15)16)5-9(10)13(17)18/h3-5,7H,6H2,1-2H3 |
Clave InChI |
VOYHCCXTQOEMPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)CS(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


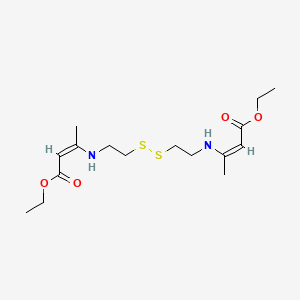
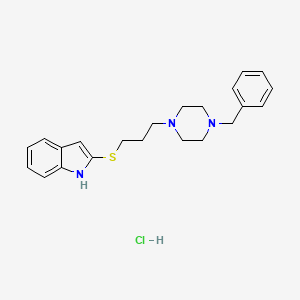
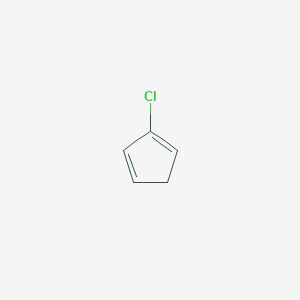
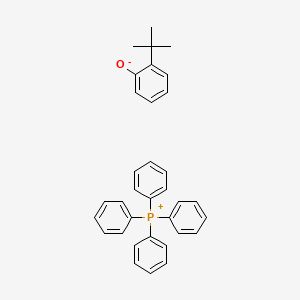
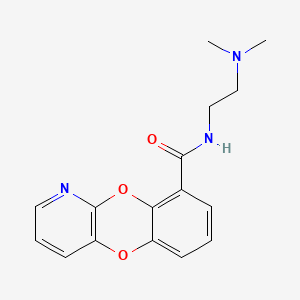
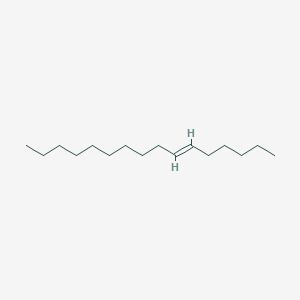
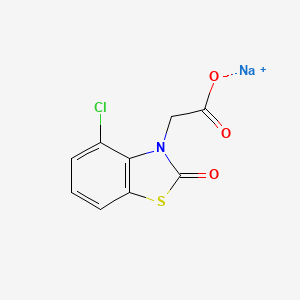


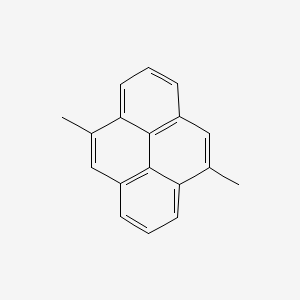
![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)
